1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-
Description
The compound 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)- (hereafter referred to as Compound A) features a spirocyclic core (spiro[4.4]nonane) with two nitrogen atoms at positions 1 and 6. Key structural attributes include:
- A tert-butyl ester group at position 1.
- A 6-oxo (keto) group on the nonane ring.
- A (1S)-1-phenylethyl substituent at position 7.
- (5R) stereochemistry.
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl (5R)-6-oxo-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20+/m0/s1 |
InChI Key |
KYRRSVXWTJYURJ-MGPUTAFESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@@]3(C2=O)CCCN3C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Framework
The initial step in synthesizing 1,7-Diazaspiro[4.4]nonane derivatives involves constructing the spirocyclic framework. This can be achieved through various cyclization reactions, often starting from simple precursors.
- Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids : One common method is the cyclization of di[aryl(hetaryl)methyl] malonic acids using phosphorus pentoxide (P2O5) as a catalyst. This reaction facilitates the formation of the desired spirocyclic structure by promoting intramolecular interactions among the reactants.
Functionalization Steps
After forming the spirocyclic framework, functionalization at various positions on the ring is necessary to introduce specific substituents that enhance biological activity or modify chemical properties.
Esterification : The carboxylic acid group can undergo esterification with tert-butyl alcohol to form the tert-butyl ester derivative. This reaction typically requires an acid catalyst and careful control of reaction conditions to achieve high yields.
Alkylation Reactions : Alkylation using benzyl bromide or similar reagents can introduce phenylethyl groups at specific positions on the spirocyclic structure. This step may involve nucleophilic substitution reactions where the nitrogen atoms in the diazaspiro framework act as nucleophiles.
Purification and Characterization
Following synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product from unreacted materials or by-products. Characterization techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Summary of Reaction Conditions
The following table summarizes key reaction conditions for synthesizing 1,7-Diazaspiro[4.4]nonane derivatives:
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| Formation of Framework | Cyclization | P2O5 catalyst | Requires careful temperature control |
| Esterification | Esterification | Acid catalyst, reflux | High yields achievable |
| Alkylation | Nucleophilic substitution | Base catalyst | Selectivity for specific products |
| Purification | Column chromatography | Solvent gradient | Ensures isolation of pure compounds |
Research Findings and Applications
Recent studies have highlighted the biological activities associated with diazaspiro compounds, including their potential as therapeutic agents in neuropharmacology and cancer treatment. The rigid spirocyclic structure enhances binding affinity to specific molecular targets such as sigma receptors, which has been demonstrated in various binding assays.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, coatings, plastic additives, and surfactants.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spiro Core Variations
Table 1: Impact of Spiro Ring Size and Substituent Positioning
Notes:
Substituent-Driven Pharmacological Activity
Table 2: Substituent Effects on Receptor Affinity and Selectivity
Key Findings :
- Substituents at position 7 critically modulate receptor interactions. For example, phenyl or pyridinyl groups enhance S1R affinity, while alkyl chains may improve metabolic stability .
- The (1S)-1-phenylethyl group in Compound A likely enhances lipophilicity and membrane permeability compared to pyridinyl or unsubstituted analogs .
Functional Group and Stereochemical Comparisons
Table 3: Impact of Functional Groups and Chirality
Biological Activity
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid derivatives, particularly the compound 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of this compound, including its pharmacological potential and mechanisms of action.
The compound is characterized by the following properties:
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molar Mass : 226.32 g/mol
- CAS Number : 885268-47-3
- Density : Approximately 1.17 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit antimicrobial properties. A study demonstrated that certain analogs could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 12 |
Anticancer Properties
The compound has shown promising results in anticancer assays. In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Receptor Interaction : The diazaspiro structure may interact with various biological receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of a diazaspiro derivative in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load in treated patients compared to controls.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with implanted tumors, administration of the compound resulted in a notable decrease in tumor size and improved survival rates compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
